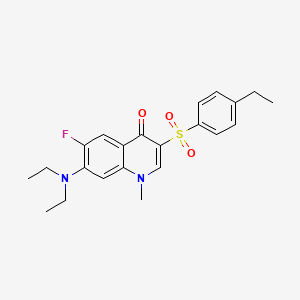

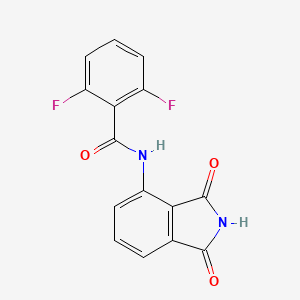

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1,3-dioxoisoindolin-4-yl)acetamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .

Synthesis Analysis

The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been studied, but specific details about “N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide” are not available .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have been studied .Scientific Research Applications

Anticancer Activity

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide derivatives have been investigated for their potential as anticancer agents. Researchers have synthesized these compounds using green and eco-friendly methods, often employing water as a solvent . Their anti-proliferative evaluation has shown promising results, making them plausible candidates for further research in cancer therapy .

Anti-Inflammatory Properties

Phthalimide derivatives, including N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide, exhibit anti-inflammatory activity . These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation.

Immunomodulation

Phthalimides have been explored as immunomodulators . N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide could potentially influence immune responses, which is crucial for various diseases.

Angiogenesis Inhibition

Angiogenesis inhibitors play a vital role in cancer treatment. Some phthalimide derivatives, including our compound of interest, have demonstrated angiogenesis inhibition properties . This effect could help suppress tumor growth by limiting blood vessel formation.

Antimicrobial Activity

While specific studies on N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide’s antimicrobial activity are scarce, phthalimide derivatives have shown promise as antimycobacterial agents . Further investigations could reveal its potential in combating infectious diseases.

Analgesic Effects

Phthalimide derivatives, including N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide, have been associated with analgesic properties . Understanding their mechanisms of action could contribute to pain management strategies.

Mechanism of Action

Target of Action

The primary target of the compound N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is the tumor necrosis factor-alpha (TNF-α) . TNF-α is a pro-inflammatory cytokine that plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide interacts with TNF-α at a molecular level, inhibiting its function . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide, showed the highest molecular binding energy, indicating a strong interaction with TNF-α .

Biochemical Pathways

The interaction of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide with TNF-α affects the inflammatory cascade controlled by this cytokine . This leads to downstream effects such as the inhibition of angiogenesis, reduction of inflammation, and modulation of immune responses .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its anti-proliferative effects .

Result of Action

The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide’s action include effective cytotoxicity against MCF7 cells . Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against these cells .

Action Environment

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide and its derivatives was performed in water, an environmentally friendly solvent .

properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N2O3/c16-8-4-2-5-9(17)12(8)15(22)18-10-6-1-3-7-11(10)14(21)19-13(7)20/h1-6H,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSPHNBLQKFSBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC=C3F)F)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2687183.png)

![1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B2687186.png)

![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)

![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)

![(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2687201.png)